1-(3-Chlorophenyl)-3-(3-chlorophenyl)imino-5-(4-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
1-(3-Chlorophenyl)-3-(3-chlorophenyl)imino-5-(4-methoxyphenyl)pyrrolidin-2-one is a synthetic organic compound characterized by its unique structure, which includes chlorophenyl and methoxyphenyl groups attached to a pyrrolidinone core
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3-(3-chlorophenyl)imino-5-(4-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidinone core, followed by the introduction of the chlorophenyl and methoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-(3-chlorophenyl)imino-5-(4-methoxyphenyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(3-chlorophenyl)imino-5-(4-methoxyphenyl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers study its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(3-chlorophenyl)imino-5-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes, thereby affecting metabolic processes or signaling pathways.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3-Chlorophenyl)-3-(3-chlorophenyl)imino-5-(4-methoxyphenyl)pyrrolidin-2-one stands out due to its unique combination of chlorophenyl and methoxyphenyl groups. Similar compounds include:
1-(3-Chlorophenyl)-3-(4-methoxyphenyl)pyrrolidin-2-one: Lacks the imino group, resulting in different reactivity and applications.
1-(3-Chlorophenyl)-3-(3-chlorophenyl)pyrrolidin-2-one:
1-(4-Methoxyphenyl)-3-(3-chlorophenyl)pyrrolidin-2-one: The position of the methoxy group influences its reactivity and interactions.
Properties
CAS No. |
5462-65-7 |
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Molecular Formula |
C23H18Cl2N2O2 |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(3-chlorophenyl)imino-5-(4-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-29-20-10-8-15(9-11-20)22-14-21(26-18-6-2-4-16(24)12-18)23(28)27(22)19-7-3-5-17(25)13-19/h2-13,22H,14H2,1H3 |
InChI Key |
SPBGJDSPDBEMTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NC3=CC(=CC=C3)Cl)C(=O)N2C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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